3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone
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Overview
Description
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone is a chemical compound with the molecular formula C11H22N4 and a molecular weight of 210.32 g/mol It is known for its unique structure, which includes a cycloheptanedione core substituted with four methyl groups and two hydrazone groups
Preparation Methods
The synthesis of 3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone typically involves the reaction of 3,3,7,7-tetramethyl-1,2-cycloheptanedione with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydrazone groups make it useful in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone can be compared with other similar compounds, such as:
3,3,7,7-Tetramethyl-1,2-cycloheptanedione: Lacks the hydrazone groups, making it less reactive in certain chemical reactions.
3,3,7,7-Tetramethyl-1,2-cycloheptanedione oxime: Contains an oxime group instead of hydrazone, leading to different reactivity and applications.
3,3,7,7-Tetramethyl-1,2-cycloheptanedione semicarbazone:
Properties
CAS No. |
33470-39-2 |
---|---|
Molecular Formula |
C11H22N4 |
Molecular Weight |
210.32g/mol |
IUPAC Name |
(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine |
InChI |
InChI=1S/C11H22N4/c1-10(2)6-5-7-11(3,4)9(15-13)8(10)14-12/h5-7,12-13H2,1-4H3/b14-8-,15-9- |
InChI Key |
LMEUCBIDGSMGLJ-SFGFDRCGSA-N |
SMILES |
CC1(CCCC(C(=NN)C1=NN)(C)C)C |
Isomeric SMILES |
CC1(/C(=N\N)/C(=N/N)/C(CCC1)(C)C)C |
Canonical SMILES |
CC1(CCCC(C(=NN)C1=NN)(C)C)C |
Origin of Product |
United States |
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